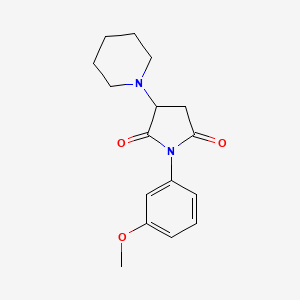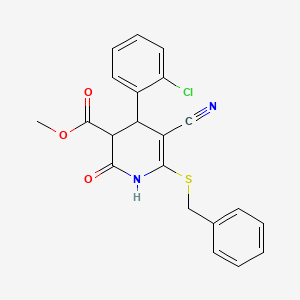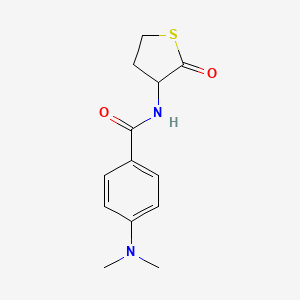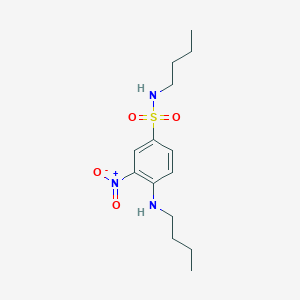![molecular formula C20H12BrClN2OS B4887445 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide](/img/structure/B4887445.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide, commonly known as BZB, is a chemical compound that has gained significant attention in scientific research. BZB is a benzamide derivative that is widely used in medicinal chemistry due to its potential pharmacological properties.
作用机制
The mechanism of action of BZB is not fully understood. However, it has been reported to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. BZB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been reported to induce cell cycle arrest and apoptosis in cancer cells. BZB has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects
BZB has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. BZB has also been reported to reduce inflammation in animal models of arthritis and colitis. Additionally, BZB has been found to possess potent antimicrobial activity against both gram-positive and gram-negative bacteria.
实验室实验的优点和局限性
BZB is a useful tool for studying the mechanisms of cancer cell growth and inflammation. It has been reported to inhibit the activity of HDACs and NF-κB, which are important targets for cancer therapy and inflammation. However, BZB has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity are not fully understood. Additionally, BZB is not widely available, and its synthesis is challenging.
未来方向
There are several future directions for BZB research. Firstly, more studies are needed to understand the pharmacokinetics and toxicity of BZB. Secondly, the potential of BZB as a therapeutic agent for cancer and inflammation needs to be explored further. Thirdly, the development of new synthetic routes for BZB and its derivatives could improve its availability for scientific research. Finally, the use of BZB as a tool for studying the mechanisms of cancer cell growth and inflammation should be further investigated.
Conclusion
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide, or BZB, is a promising compound for scientific research. BZB has been reported to possess anti-cancer, anti-inflammatory, and anti-microbial properties. Its mechanism of action involves the inhibition of HDACs and NF-κB. BZB has several advantages and limitations for lab experiments, and there are several future directions for BZB research. Overall, BZB is a valuable tool for studying the mechanisms of cancer cell growth and inflammation.
合成方法
The synthesis of BZB involves the reaction of 2-bromo-5-chlorobenzoyl chloride with 2-aminobenzothiazole in the presence of a base. The reaction yields N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide, which is then purified and characterized using various analytical techniques.
科学研究应用
BZB has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-cancer, anti-inflammatory, and anti-microbial properties. BZB has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, BZB has been reported to possess potent antimicrobial activity against both gram-positive and gram-negative bacteria.
属性
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2OS/c21-14-6-2-1-5-13(14)19(25)23-17-11-12(9-10-15(17)22)20-24-16-7-3-4-8-18(16)26-20/h1-11H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORHVZFRXZCKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B4887364.png)
![ethyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887365.png)
![2-(2-{[2-(4-ethoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B4887373.png)
![N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B4887379.png)

methyl]acetamide](/img/structure/B4887395.png)

![{4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4887406.png)


![(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4887434.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B4887441.png)

![6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4887462.png)